Structural and Physicochemical Profiling of 10,11-Dimethoxy-alpha-yohimbine: A Pentacyclic Indole Alkaloid
Structural and Physicochemical Profiling of 10,11-Dimethoxy-alpha-yohimbine: A Pentacyclic Indole Alkaloid
Abstract As phytochemical discovery accelerates, the precise structural and physicochemical characterization of minor alkaloids becomes critical for both pharmacological development and forensic mass spectrometry. 10,11-Dimethoxy-alpha-yohimbine (CAS: 84667-06-1), a rare heteroyohimbine alkaloid isolated from the Apocynaceae family, presents unique structural modifications that alter its receptor binding kinetics and analytical profile. This technical whitepaper provides an in-depth analysis of its chemical structure, molecular weight properties, extraction methodologies, and pharmacological relevance.
Molecular Architecture & Chemical Identity
10,11-Dimethoxy-alpha-yohimbine (IUPAC: Methyl 17-hydroxy-10,11-dimethoxyyohimban-16-carboxylate) belongs to the heteroyohimbine class of pentacyclic indole alkaloids. It is primarily isolated from the leaves and stem bark of Neisosperma glomerata [1].
The structural framework is built upon a rigid indolo[2,3-a]quinolizidine core. Unlike standard yohimbine, this molecule features two critical modifications:
-
Stereochemistry: It possesses the α -yohimbine (rauwolscine) stereoconfiguration (16 β , 17 β , 20 α ), which fundamentally shifts the spatial orientation of the D and E rings, locking the molecule into a specific conformational geometry that favors α2 -adrenergic receptor engagement.
-
Methoxy Substitutions: The addition of two electron-donating methoxy groups (–OCH 3 ) at the C10 and C11 positions of the indole aromatic ring increases the molecule's lipophilicity and alters the electrostatic potential of the indole core, enhancing blood-brain barrier (BBB) penetrability.
Molecular Weight Properties & Isobaric Analytical Challenges
The molecular weight properties of 10,11-Dimethoxy-alpha-yohimbine are of paramount importance to analytical chemists and forensic toxicologists. With a molecular formula of C 23 H 30 N 2 O 5 , it possesses a nominal molecular weight of 414.50 g/mol [2].
Crucially, this exact molecular formula is shared with 7-Hydroxymitragynine (7-OH), a highly potent and heavily regulated μ -opioid receptor agonist derived from Mitragyna speciosa (Kratom) [3]. Because these two compounds are exact isobars, traditional low-resolution mass spectrometry (e.g., single quadrupole LC-MS) cannot distinguish between them based on precursor mass alone.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical and mass spectrometric properties necessary for the identification of 10,11-Dimethoxy-alpha-yohimbine [4].
| Property | Value | Analytical Significance |
| CAS Registry Number | 84667-06-1 | Unique chemical identifier for database cross-referencing. |
| Molecular Formula | C 23 H 30 N 2 O 5 | Defines the atomic composition and degree of unsaturation (Index = 10). |
| Nominal Molecular Weight | 414.50 g/mol | Used for standard molarity and yield calculations. |
| Monoisotopic Mass | 414.2155 Da | Critical for High-Resolution Mass Spectrometry (HRMS) calibration. |
| [M+H] + Exact Mass | 415.2234 Da | Target precursor ion for positive-mode Electrospray Ionization (ESI+). |
| Hydrogen Bond Donors | 1 (C17-OH) | Influences receptor pocket binding kinetics and aqueous solubility. |
| Hydrogen Bond Acceptors | 6 | Enhances interaction with polar residues in receptor active sites. |
Phytochemical Isolation & Validation Protocol
To study this compound, it must be isolated from Neisosperma glomerata [1]. The following protocol utilizes a causality-driven acid-base partitioning workflow. Alkaloids contain basic tertiary amines; by manipulating the pH of the solvent, we can force the molecule to transition between a lipophilic free-base and a hydrophilic salt, effectively stripping away neutral and acidic plant impurities.
Step-by-Step Extraction Methodology
-
Primary Solubilization: Pulverize 500g of dried Neisosperma glomerata leaves. Macerate in 2.0 L of 80% Methanol for 48 hours at room temperature.
-
Causality: The polar protic nature of aqueous methanol efficiently penetrates the plant matrix and solubilizes the alkaloid salts alongside glycosides and phenolics.
-
-
Acidification & Defatting: Evaporate the methanol under reduced pressure. Suspend the crude extract in 500 mL of 0.1 M HCl (pH ~2.0). Wash the acidic solution three times with 200 mL of Hexane.
-
Causality: At pH 2.0, the basic nitrogen (N4) of the quinolizidine ring is protonated, rendering the alkaloid highly water-soluble. The hexane wash selectively removes lipophilic plant sterols, waxes, and chlorophyll, which remain un-ionized.
-
-
Basification & Free-Base Recovery: Adjust the pH of the aqueous layer to 10.0 using 28% NH 4 OH. Extract immediately with Chloroform (3 x 200 mL).
-
Causality: The alkaline pH deprotonates the tertiary amine, converting the alkaloid back into its lipophilic free-base form. This forces the alkaloid out of the aqueous phase and into the organic chloroform layer, leaving polar impurities (like tannins) behind in the water.
-
-
Validation (Self-Validating Step): Spot the concentrated chloroform extract on a Silica Gel 60 F254 TLC plate. Develop in a mobile phase of Dichloromethane:Methanol:Ammonia (90:9:1). Spray with Dragendorff's reagent. An orange precipitate confirms the presence of intact tertiary indole alkaloids.
Figure 1: Acid-Base Partitioning Workflow for Indole Alkaloid Extraction.
Pharmacological Implications & Mechanistic Pathways
Like its parent compound α -yohimbine (rauwolscine), 10,11-Dimethoxy-alpha-yohimbine acts primarily as an antagonist at presynaptic α2 -adrenergic receptors.
Structure-Activity Relationship (SAR)
The binding pocket of the α2 -adrenergic receptor relies heavily on aromatic stacking (via phenylalanine residues) and hydrogen bonding. The indolo[2,3-a]quinolizidine framework limits conformational flexibility, locking the molecule into a geometry that optimizes this receptor engagement[3]. The addition of the 10,11-dimethoxy groups increases the electron density of the indole ring, which strengthens π−π interactions within the receptor pocket compared to unsubstituted yohimbine.
Mechanistic Pathway
By antagonizing the presynaptic autoreceptor, the compound prevents the normal negative feedback loop of norepinephrine (NE) release.
-
The alkaloid binds to the α2 receptor.
-
It blocks the activation of the inhibitory G-protein ( Gi/o ).
-
Adenylyl cyclase remains active, maintaining intracellular cAMP levels.
-
This disinhibition triggers a robust efflux of norepinephrine into the synaptic cleft, resulting in sympathetic stimulation.
Figure 2: Mechanistic signaling pathway of Alpha-2 Adrenergic Receptor antagonism.
LC-HRMS Analytical Workflow
Because of the isobaric overlap with 7-Hydroxymitragynine, laboratories must utilize Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) combined with MS/MS fragmentation to definitively identify 10,11-Dimethoxy-alpha-yohimbine.
Step-by-Step LC-MS/MS Protocol:
-
Sample Preparation: Reconstitute 1 mg of the purified extract in 1 mL of LC-MS grade Methanol. Dilute 1:100 in initial mobile phase.
-
Chromatographic Separation: Inject 5 μ L onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μ m).
-
Mobile Phase A: 0.1% Formic acid in Water (promotes ionization).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes. The dimethoxy substitutions make this compound more lipophilic than standard yohimbine, resulting in a longer retention time.
-
-
Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Set capillary voltage to 3.5 kV.
-
Detection & Fragmentation: Target the precursor mass [M+H]+=415.2234 [4]. Apply Collision-Induced Dissociation (CID) at 25 eV.
-
Causality: Unlike 7-Hydroxymitragynine, which fragments to yield a distinct m/z 397 (loss of water from the C7-hydroxyl), 10,11-Dimethoxy-alpha-yohimbine will yield characteristic heteroyohimbine fragments (e.g., retro-Diels-Alder cleavage of the C-ring), allowing for definitive structural confirmation.
-
References
-
Seguin, E., Hotellier, F., Koch, M., & Sévenet, T. (1984). Alcaloïdes des Écorces de Neisosperma glomerata. Journal of Natural Products. Available at:[Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44301524, 7-Hydroxymitragynine. Available at:[Link]
-
U.S. Environmental Protection Agency. (2025). Methyl 17-hydroxy-10,11-dimethoxyyohimban-16-carboxylate. CompTox Chemicals Dashboard. Available at:[Link]
